![molecular formula C17H20N4O6 B2935684 diethyl 2-{2-nitro-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}malonate CAS No. 866157-75-7](/img/structure/B2935684.png)

diethyl 2-{2-nitro-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}malonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

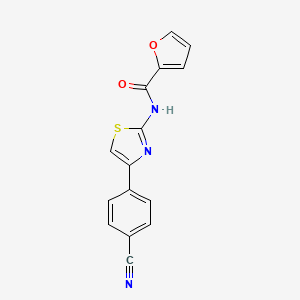

Diethyl 2-{2-nitro-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}malonate is a chemical compound with the molecular formula C17H20N4O6 . It has an average mass of 376.364 Da and a monoisotopic mass of 376.138275 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a 1,2,4-triazole ring attached to a phenyl ring, which is further connected to a nitro group and a malonate group . More detailed structural analysis would require additional resources or experimental data.Scientific Research Applications

Synthesis and Characterization

Novel Synthesis Methods : Research has explored efficient synthesis methods for related compounds, emphasizing the importance of such molecules in organic synthesis and the development of novel materials. For instance, rapid and convenient synthesis methods at room temperature for related malonate derivatives have been demonstrated, offering potential for industrial-scale production due to their roles as precursors in synthesizing biologically active molecules such as quinoline derivatives with antiviral and anticancer properties (Valle et al., 2018).

Structural Analysis and Molecular Design : The crystal and molecular structure analyses of malonate derivatives have provided insights into their molecular conformations and the effects of substitutions on their properties. Such studies are crucial for understanding the reactivity and potential applications of these compounds in material science and catalysis (Crozet et al., 2005).

Application in Material Science

- Metal–Organic Frameworks (MOFs) : Research into lanthanide metal–organic frameworks using triazole-containing tricarboxylic acid ligands, which are related to the compound of interest, highlights the potential of these materials in luminescence sensing of metal ions and nitroaromatic compounds. This application is significant for environmental monitoring and the development of sensors (Wang et al., 2016).

Pharmaceutical and Biological Research

- Biological Activity : Derivatives of malonate, similar to the compound , have been synthesized and studied for their biological activities. For example, the synthesis of diethyl 2-((4-nitroanilino)methylene)malonate, a precursor for several quinoline derivatives, shows significant potential due to its biological activities, which include antiviral, immunosuppressive, and anticancer effects (Valle et al., 2018).

Supramolecular Chemistry

- Supramolecular Assembly Formation : Studies on derivatives of diethyl aryl amino methylene malonate have provided insights into supramolecular assembly formation assisted via non-covalent interactions. These findings are essential for the development of novel materials and the study of molecular interactions (Shaik et al., 2019).

Future Directions

Properties

IUPAC Name |

diethyl 2-[2-nitro-1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O6/c1-3-26-16(22)15(17(23)27-4-2)14(9-21(24)25)12-5-7-13(8-6-12)20-11-18-10-19-20/h5-8,10-11,14-15H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTTYLWMSFPYRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C[N+](=O)[O-])C1=CC=C(C=C1)N2C=NC=N2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-N-[3-[(2-oxochromene-3-carbonyl)amino]phenyl]chromene-3-carboxamide](/img/structure/B2935604.png)

![Ethyl 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2935605.png)

![(3E,5E)-1-methyl-3,5-bis[(3-nitrophenyl)methylidene]piperidin-4-one](/img/structure/B2935611.png)

![Methyl 2-amino-4-(2,3-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2935615.png)

![2-(1,3-Benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B2935623.png)